Iodamide meglumine

Description

Properties

CAS No. |

18656-21-8 |

|---|---|

Molecular Formula |

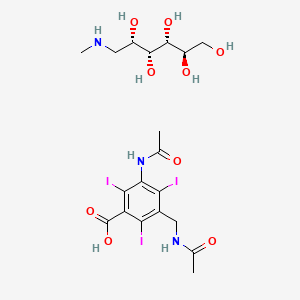

C19H28I3N3O9 |

Molecular Weight |

823.2 g/mol |

IUPAC Name |

3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C12H11I3N2O4.C7H17NO5/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19;1-8-2-4(10)6(12)7(13)5(11)3-9/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |

InChI Key |

UYIPQECISAQMIU-WZTVWXICSA-N |

SMILES |

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I.CNCC(C(C(C(CO)O)O)O)O |

Isomeric SMILES |

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I.CNCC(C(C(C(CO)O)O)O)O |

Appearance |

Solid powder |

Other CAS No. |

18656-21-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

adipiodone meglumine Biligrafin Cholografin Meglumine Conraxin-H Endografin IODAMIDE MEGLUMINE iodipamide meglumine Isteropac meglumine iodamide meglumine iodipamide methylglucamine iodamide methylglucamine iodipamide Radioselectan Uromiron |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iodamide meglumine involves the iodination of benzoic acid derivatives. The process typically includes the following steps:

Iodination: The introduction of iodine atoms into the aromatic ring of benzoic acid derivatives.

Amidation: The formation of amide bonds by reacting the iodinated benzoic acid with appropriate amines.

Meglumine Addition: The final step involves the addition of meglumine to enhance the solubility and stability of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Iodamide meglumine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert this compound into less oxidized forms.

Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated benzoic acid derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

Excretory Urography

Iodamide meglumine has been extensively studied for its use in excretory urography, a diagnostic imaging technique used to visualize the urinary tract. A double-blind study comparing iodamide with diatrizoate (another contrast agent) indicated that iodamide may provide superior opacification of the pyelocalyceal system while maintaining comparable results in parenchymal opacification .

Key Findings:

- In a study involving 50 patients, iodamide was administered at doses of 0.8 cc/kg (up to a maximum of 55 cc). Results showed satisfactory performance in 23 out of 25 patients receiving iodamide .

- Adverse reactions were noted in six patients (24%) receiving iodamide, including mild nausea and hypotension, indicating a manageable safety profile .

Cholecystography and Cholangiography

Iodamide is also employed in cholecystography and intravenous cholangiography, allowing visualization of the gallbladder and biliary ducts. Following intravenous administration, iodamide is rapidly secreted into the bile, facilitating effective imaging within 10 to 25 minutes post-injection . This application is particularly beneficial for patients with compromised liver function and those with previous cholecystectomies.

Pharmacokinetics

The pharmacokinetic profile of iodamide reveals its rapid distribution and elimination patterns:

- Absorption: Rapidly absorbed after intravenous administration.

- Distribution: Concentrates in the liver and biliary system.

- Elimination: Primarily excreted through feces; approximately 10% through kidneys .

Case Study 1: Hepatotoxicity

A notable case involved a 66-year-old female who developed severe hepatotoxicity following the administration of this compound during cholangiography. The patient experienced significant increases in serum transaminases but recovered within weeks. This case underscores the importance of monitoring liver function when administering iodinated contrast agents, especially in patients with existing liver conditions .

Case Study 2: Efficacy Comparison

In another study comparing iodamide with Renografin (diatrizoate), it was found that iodamide provided better opacification in certain areas of the urinary tract while showing similar side effects. This suggests that iodamide may be a preferable option for specific diagnostic needs .

Summary Table of Clinical Applications

| Application | Methodology | Key Findings | Adverse Reactions |

|---|---|---|---|

| Excretory Urography | Double-blind study | Superior opacification compared to diatrizoate | Mild nausea, hypotension |

| Cholecystography | Intravenous administration | Effective visualization within 10-25 minutes | Rare hepatotoxic reactions |

Mechanism of Action

The mechanism of action of iodamide meglumine involves its ability to block X-rays as they pass through the body. The iodine atoms in the compound absorb the X-rays, creating a contrast between the structures containing iodine and those that do not. This contrast allows for the clear visualization of the gallbladder and biliary ducts during imaging procedures .

Comparison with Similar Compounds

Efficacy (Table 1):

| Parameter | This compound | Diatrizoate (Renografin-60) | P-value |

|---|---|---|---|

| Pyelocalyceal opacification | Superior density | Moderate density | P < 0.01–0.05 |

| Parenchymal opacification | Equivalent | Equivalent | NS |

| Time to first dense opacification | Faster (all sites except parenchyma) | Slower | P < 0.05 |

Comparison with Non-ionic Contrast Agents (Iohexol, Metrizoate)

Iohexol (Non-ionic):

- Study: Compared with iodamide and metrizoate in two trials (n=283). Diagnostic quality was equivalent, but iohexol caused significantly fewer subjective sensations (e.g., warmth, pain) and adverse reactions (P < 0.05) .

- Advantage : Better tolerated, especially in sensitive populations.

Metrizoate (Ionic):

Comparison with Other Meglumine Salts

Meglumine Iodipamide (Cholografin):

- Study : Double-blind trial (n=90) comparing meglumine iodipamide (cholangiography agent) with meglumine iodoxamate.

- Findings : Iodoxamate (structurally similar to iodamide) showed better efficacy in elevated bilirubin patients and fewer hepatic adverse effects .

Pharmacokinetic Comparisons (Table 3)

| Parameter | This compound | Diatrizoate | Iohexol |

|---|---|---|---|

| Plasma protein binding | Negligible | Low | Negligible |

| Renal excretion (%) | 84 (4 hours) | 85–90 (4 hours) | >90 (24 hours) |

| Tubular secretion | Yes (38%) | Minimal | No |

| t½β in renal impairment | 4.1–16.4 hours | 2–6 hours | 12–20 hours |

Note: Iodamide’s active secretion enhances early-phase opacification but prolongs half-life in renal dysfunction .

Biological Activity

Iodamide meglumine, a non-ionic contrast agent, is primarily used in medical imaging procedures such as urography and computed tomography (CT) scans. Its biological activity is characterized by its effectiveness in enhancing image quality while minimizing adverse effects. This article reviews the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

This compound is a water-soluble iodinated compound that serves as a radiopaque agent. The presence of iodine allows it to absorb X-rays, thus enhancing the contrast of images obtained during radiological examinations. The mechanism of action involves the compound's distribution in vascular structures and organs, providing clearer delineation of anatomical features.

Comparative Studies

- Urography Efficacy : A double-blind study compared this compound with diatrizoate for bolus excretory urography. Results indicated that iodamide may offer superior pyelocalyceal opacification while demonstrating equivalent parenchymal opacification and side-effect profiles compared to diatrizoate .

- CT Imaging : In a study involving repeated doses of this compound for upper abdominal CT scans, it was noted that the agent provided high contrast enhancement of the liver, facilitating better visualization of hepatic structures .

Data Table: Efficacy Comparison in Imaging Studies

Safety Profile and Side Effects

The safety profile of this compound has been extensively studied. Common side effects include mild allergic reactions, nausea, and transient renal impairment. However, severe adverse events are rare. A comparative analysis showed that iodamide had a similar incidence of side effects to diatrizoate, reinforcing its safety as a contrast medium .

Case Studies

- Case Study 1 : In a cohort of 283 patients undergoing urography, those administered this compound reported comparable side effects to those receiving diatrizoate, with no significant differences in patient outcomes .

- Case Study 2 : A study involving 530 patients receiving repeated doses of iodamide for CT scans demonstrated effective hepatic imaging without significant adverse effects, underscoring its safety in clinical practice .

Pharmacokinetics

This compound is rapidly distributed throughout the body after intravenous administration. It is primarily excreted via the kidneys, with renal clearance being an essential factor in its pharmacokinetics. The compound's half-life and clearance rates are critical for assessing its suitability for patients with varying degrees of renal function.

Q & A

Q. What are the key physicochemical properties of iodamide meglumine, and how do they influence its role as a contrast agent?

this compound is an iodinated contrast medium where the meglumine (N-methylglucamine) salt enhances solubility. Key properties include iodine content (~46.3%), molecular formula (C12H11I3N2O4 · C7H17NO5), and stability in aqueous solutions. These properties determine its radiopacity and biocompatibility in imaging applications. Characterization typically involves HPLC for purity, NMR for structural confirmation, and thermogravimetric analysis for stability .

Q. How is this compound synthesized, and what are the critical parameters for ensuring reproducibility?

Synthesis involves combining iodamide with meglumine under controlled pH and temperature to form the salt. Critical parameters include stoichiometric ratios (1:1 molar ratio of iodamide to meglumine), reaction time (monitored via TLC/HPLC), and purification via recrystallization. Detailed protocols should specify solvent systems (e.g., ethanol-water mixtures) and validate yield/purity using spectroscopic and chromatographic methods .

Q. What analytical techniques are essential for characterizing this compound in experimental studies?

Essential techniques include:

- Spectroscopy : FTIR for functional groups, UV-Vis for iodine quantification.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 240 nm) for purity assessment.

- Thermal analysis : DSC/TGA to evaluate decomposition profiles.

- Elemental analysis : To confirm iodine content (~46.3%) .

Advanced Research Questions

Q. How can researchers optimize this compound formulations to reduce nephrotoxicity while maintaining imaging efficacy?

Advanced formulation strategies include:

- Nanoparticle encapsulation : To control iodine release kinetics.

- Co-administration with antioxidants : To mitigate oxidative stress in renal tissues.

- In vivo pharmacokinetic studies : Using animal models (e.g., rats) to correlate iodine concentration in blood with glomerular filtration rate (GFR). Statistical models (e.g., ANOVA with post-hoc tests) should assess dose-response relationships .

Q. What methodological approaches address contradictions in this compound’s pharmacokinetic data across studies?

Contradictions often arise from variability in animal models or analytical protocols. Solutions include:

- Standardized dosing : Fixed mg/kg ratios across studies.

- Cross-lab validation : Collaborative studies using identical HPLC/MS protocols.

- Meta-analysis : Systematic reviews of existing data to identify confounding variables (e.g., renal impairment in subjects) .

Q. How can in vitro and in vivo models be designed to investigate this compound’s mechanism of action in vascular imaging?

- In vitro : Endothelial cell cultures exposed to this compound, measuring vascular permeability via transwell assays.

- In vivo : Murine models with induced ischemia, using micro-CT to quantify contrast retention in tissues. Longitudinal studies should include control groups receiving saline or alternative contrast agents .

Q. What strategies ensure robust data collection in this compound toxicity studies?

- Dose-ranging pilot studies : To establish LD50 and NOAEL (No Observed Adverse Effect Level).

- Blinded histopathological analysis : To minimize observer bias in evaluating renal/hepatic tissues.

- Long-term follow-up : Tracking biomarkers (e.g., serum creatinine) post-administration .

Q. How can computational chemistry enhance understanding of this compound’s interactions with biological targets?

Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to serum proteins (e.g., albumin). Density Functional Theory (DFT) calculations model iodine’s electronic interactions in aqueous environments. Validate predictions with experimental data (e.g., fluorescence quenching assays) .

Methodological and Reproducibility Considerations

Q. What are the best practices for ensuring reproducibility in this compound stability studies?

- Controlled storage conditions : Document temperature (±2°C), humidity (±5%), and light exposure.

- Periodic sampling : Test degradation products (e.g., free iodine) via ion chromatography.

- Accelerated stability testing : Use Arrhenius models to predict shelf-life under stress conditions (40°C/75% RH) .

Q. How should researchers design literature reviews to identify gaps in this compound research?

- Systematic searches : Use databases like SciFinder and Web of Science with keywords (e.g., “this compound AND pharmacokinetics”).

- Critical appraisal tools : GRADE criteria to assess evidence quality.

- Thematic analysis : Categorize findings into efficacy, safety, and mechanistic studies to highlight underexplored areas (e.g., long-term neurotoxicity) .

Cross-Disciplinary Research Applications

Q. How can this compound be integrated into hybrid imaging (e.g., PET-CT) research protocols?

Co-labeling with radionuclides (e.g., 18F) requires optimizing chelation chemistry to retain iodine’s radiopacity. Validate dual-modality efficacy in phantom models before translational trials .

Q. What interdisciplinary approaches combine this compound with nanotechnology for targeted imaging?

Conjugation with gold nanoparticles or liposomes enhances tissue specificity. Assess targeting efficiency via fluorescence microscopy (e.g., Cy5.5-labeled nanoparticles) and validate biodistribution in tumor-bearing murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.